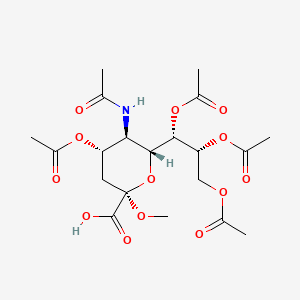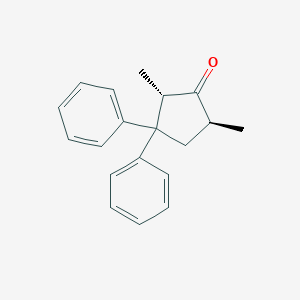
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one is a chiral compound with a unique structure that includes two methyl groups and two phenyl groups attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: A similar compound without specific stereochemistry.
Uniqueness
The uniqueness of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Propriétés
Numéro CAS |
41024-61-7 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(2S,5S)-2,5-dimethyl-3,3-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-14-13-19(15(2)18(14)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3/t14-,15+/m0/s1 |
Clé InChI |
UCMNDJNUDWOMBT-LSDHHAIUSA-N |
SMILES isomérique |
C[C@H]1CC([C@@H](C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1CC(C(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


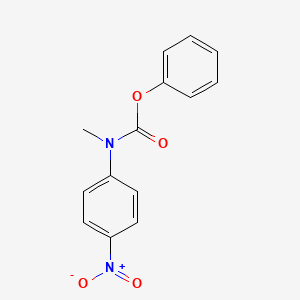
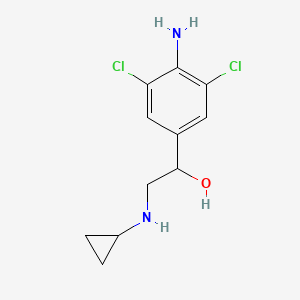
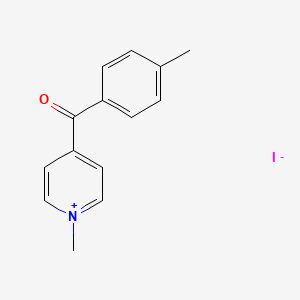
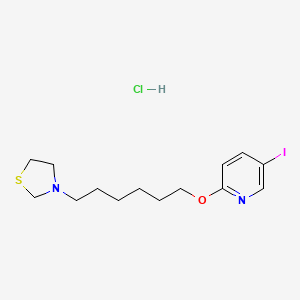

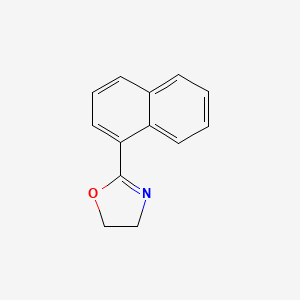
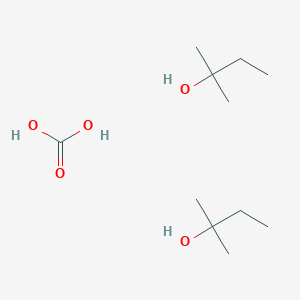
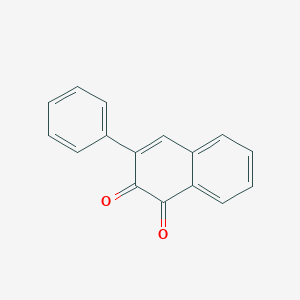
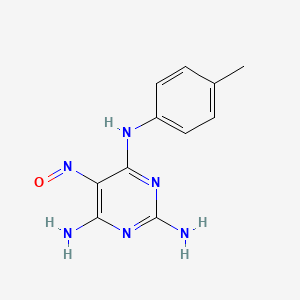
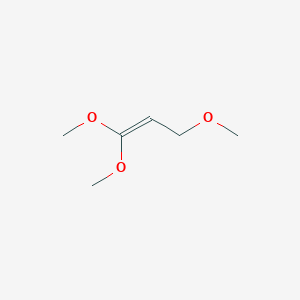
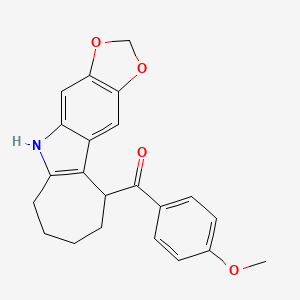
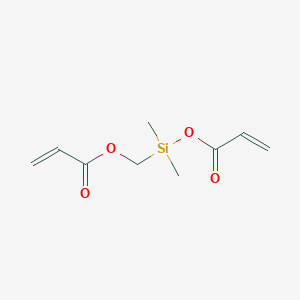
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
